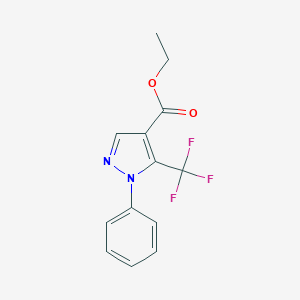

Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

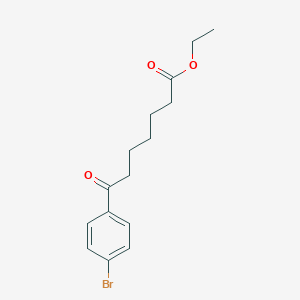

Synthesis Analysis

The synthesis of ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and related derivatives typically involves condensation reactions of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures. This process allows for the formation of the pyrazole ring, a core structure, with the trifluoromethyl group at the 5-position being a critical feature for its chemical behavior (Beck & Wright, 1987).

Molecular Structure Analysis

The molecular structure of ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is stabilized by various interactions. Studies using single crystal X-ray diffraction have shown that compounds within this family crystallize in specific systems, with intramolecular hydrogen bonds playing a significant role in their structural stability. The presence of the trifluoromethyl group influences the electronic distribution across the molecule, affecting its reactivity and interactions with other molecules (Viveka et al., 2016).

Scientific Research Applications

-

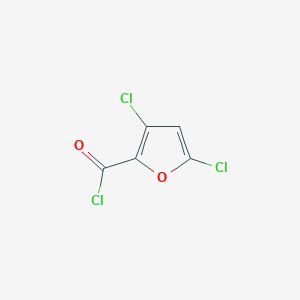

Scientific Field: Organic Chemistry

- Application : This compound is similar to 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride . It’s used in the synthesis of various chemical products .

- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Typically, these compounds are used as intermediates in multi-step synthesis processes .

- Results or Outcomes : The outcomes obtained would depend on the specific synthesis pathway and the final product being synthesized .

-

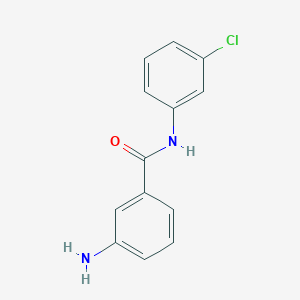

Scientific Field: Medicinal Chemistry

- Application : Compounds similar to “Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate” have been used in the design and synthesis of potential anti-inflammatory agents .

- Method of Application : The compounds were synthesized and their anti-inflammatory potential was evaluated by anti-denaturation assay using diclofenac sodium as the reference standard .

- Results or Outcomes : Some of the compounds exhibited profound activity profile when compared to the standard drug .

-

Scientific Field: Antibacterial and Antifungal Studies

- Application : Compounds similar to the one have been used in the study of antibacterial and antifungal activities .

- Method of Application : These compounds are typically synthesized and then tested against various bacterial and fungal strains to evaluate their efficacy .

- Results or Outcomes : The specific results would depend on the particular compound and the strains tested against .

-

Scientific Field: Synthesis of Key Intermediates

- Application : Similar compounds have been used in the synthesis of key intermediates in various chemical reactions .

- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .

- Results or Outcomes : The outcomes obtained would depend on the specific synthesis pathway and the final product being synthesized .

-

Scientific Field: Antibacterial and Antifungal Studies

- Application : Compounds similar to the one have been used in the study of antibacterial and antifungal activities .

- Method of Application : These compounds are typically synthesized and then tested against various bacterial and fungal strains to evaluate their efficacy .

- Results or Outcomes : The specific results would depend on the particular compound and the strains tested against .

-

Scientific Field: Synthesis of Key Intermediates

- Application : Similar compounds have been used in the synthesis of key intermediates in various chemical reactions .

- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used .

- Results or Outcomes : The outcomes obtained would depend on the specific synthesis pathway and the final product being synthesized .

Future Directions

Pyrazolines and their analogs are pharmacologically active scaffolds. The pyrazoline moiety is present in several marketed molecules with a wide range of uses, which has established its importance in pharmaceutical and agricultural sectors, as well as in industry. Due to its broad-spectrum utility, scientists are continuously captivated by pyrazolines and their derivatives to study their chemistry .

properties

IUPAC Name |

ethyl 1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-8-17-18(11(10)13(14,15)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGRCTISRZQYRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20920655 |

Source

|

| Record name | Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-phenyl-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate | |

CAS RN |

112055-34-2 |

Source

|

| Record name | Ethyl 1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20920655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione](/img/structure/B37523.png)